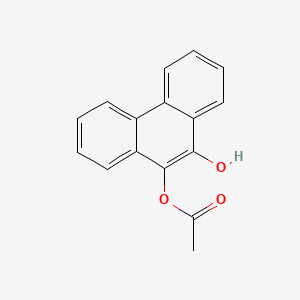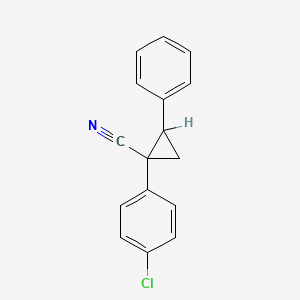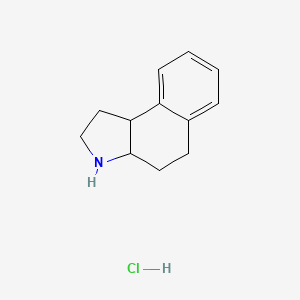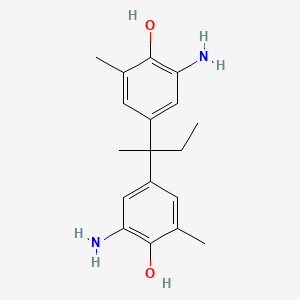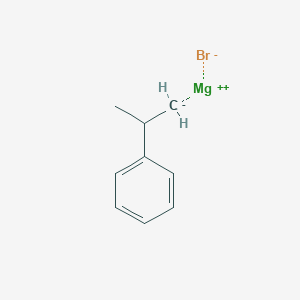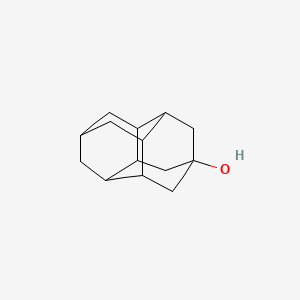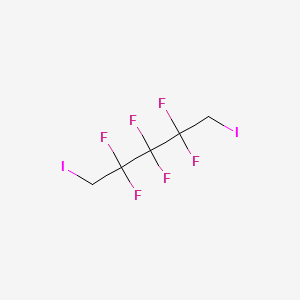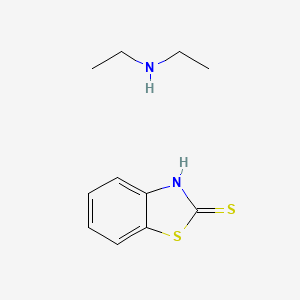![molecular formula C15H14OSi B14677035 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one CAS No. 32306-65-3](/img/structure/B14677035.png)
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is a silicon-containing organic compound with a unique structure that incorporates a silicon atom within a dibenzosilinone framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one typically involves the following steps:
Formation of the Dibenzosilinone Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Silicon Atom: The silicon atom is introduced into the dibenzosilinone framework through a silylation reaction, often using reagents such as chlorosilanes or silanols.
Methylation: The final step involves the methylation of the silicon atom to achieve the desired 5,5-dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, alkoxides, or amines can be employed under appropriate conditions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-5,10-dihydrodibenzo[b,e]siline: A related compound with a similar core structure but different substitution pattern.
Silicon-Rhodamine Conjugates: Compounds that incorporate silicon atoms within a rhodamine framework, used for imaging applications.
Uniqueness
5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is unique due to its specific substitution pattern and the presence of a silicon atom within the dibenzosilinone framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
32306-65-3 |
|---|---|
Molekularformel |
C15H14OSi |
Molekulargewicht |
238.36 g/mol |
IUPAC-Name |
5,5-dimethylbenzo[b][1]benzosilin-10-one |
InChI |
InChI=1S/C15H14OSi/c1-17(2)13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10H,1-2H3 |
InChI-Schlüssel |
LBNBYDQAONVOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)


